molecular formula C21H24F2N4O2 B2379106 N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 922116-56-1

N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2379106
CAS No.: 922116-56-1
M. Wt: 402.446
InChI Key: FEOYIOUKOOULRP-UHFFFAOYSA-N
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Description

N1-(2,5-Difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound featuring a bifunctional oxalamide scaffold. Its structure includes a 2,5-difluorophenyl group linked to one amide nitrogen and a 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl moiety on the other. The fluorine atoms enhance metabolic stability and binding affinity to hydrophobic targets, while the dimethylamino group may improve solubility and modulate receptor interactions .

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2/c1-26(2)19(13-4-7-18-14(10-13)8-9-27(18)3)12-24-20(28)21(29)25-17-11-15(22)5-6-16(17)23/h4-7,10-11,19H,8-9,12H2,1-3H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYIOUKOOULRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound with a complex structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Difluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Oxalamide functional group : Commonly found in kinase inhibitors, suggesting possible inhibition of key signaling pathways.
  • Indole moiety : Known for its role in modulating interactions with G protein-coupled receptors (GPCRs).
Property Details
Molecular FormulaC₁₈H₁₈F₂N₄O₂
Molecular WeightApproximately 428.5 g/mol
Structural FeaturesDifluorophenyl, oxalamide, indole

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : The oxalamide group is associated with kinase inhibition, which plays a critical role in various cellular processes including proliferation and survival.
  • GPCR Modulation : The indole structure may facilitate interaction with GPCRs, which are pivotal in numerous physiological processes such as neurotransmission and hormone signaling.

Case Study 1: Kinase Inhibition

A study investigating the structure-activity relationship (SAR) of oxalamide derivatives revealed that modifications to the phenyl ring significantly impacted kinase inhibitory activity. The introduction of fluorine atoms was noted to enhance potency against certain kinases involved in cancer progression.

Case Study 2: GPCR Interaction

Research on indole-based compounds indicated that they can act as selective modulators of serotonin receptors. This suggests that this compound may similarly influence neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be inferred from the evidence, though direct comparative studies are absent. Below is a systematic analysis:

Fluorinated Anticancer Agents

  • 5-Fluorouracil (5-FU): A fluorinated pyrimidine analog with broad-spectrum antimetabolite activity. Unlike the target oxalamide, 5-FU directly inhibits thymidylate synthase, causing DNA damage. However, both compounds leverage fluorine’s electronegativity to enhance target binding. Notably, 5-FU’s high toxicity (e.g., myelosuppression) has driven prodrug development, such as conjugating 5-FU to amino acids or peptides to reduce off-target effects . The oxalamide compound’s difluorophenyl group may similarly act as a prodrug-like modifier, though its mechanism remains speculative.
Parameter N1-(2,5-Difluorophenyl)-N2-(...)oxalamide 5-Fluorouracil (5-FU)
Primary Use Undefined (structural hints: CNS/oncology) Anticancer (colorectal, breast)
Fluorine Role Stability/binding Metabolic inhibition
Toxicity Mitigation Potential prodrug design Requires prodrugs (e.g., capecitabine)
Structural Class Oxalamide Pyrimidine analog

Dimethylamino-Containing Agrochemicals

lists agrochemicals with dimethylamino sulfonyl groups (e.g., tolylfluanid, dichlofluanid). While these are fungicides, their dimethylamino groups share functional similarities with the target compound:

  • Tolyfluanid: Contains a dimethylamino sulfonyl group linked to a fluorophenyl moiety. The dimethylamino group here enhances solubility and bioavailability in hydrophobic environments (e.g., plant surfaces) .
  • Dichlofluanid : Similar structure but lacks fluorine; its activity depends on sulfenamide bonding.
Parameter N1-(2,5-Difluorophenyl)-N2-(...)oxalamide Tolyfluanid
Application Undefined (pharmaceutical hypothesis) Fungicide
Key Functional Groups Oxalamide, difluorophenyl, dimethylamino Sulfonyl, dimethylamino
Fluorine Role Binding/stability Electrophilic reactivity
Bioactivity Hypothetical receptor modulation Chitin synthesis inhibition

Indoline Derivatives

The 1-methylindolin-5-yl group in the target compound resembles sunitinib (an indole-based tyrosine kinase inhibitor). Indoline scaffolds often confer kinase selectivity or CNS penetration due to planar aromaticity and nitrogen basicity. However, the evidence lacks direct data on indolinyl oxalamides.

Research Findings and Limitations

  • Anticancer Potential: Fluorinated compounds like 5-FU highlight the importance of fluorine in drug design, but the oxalamide’s dual fluorine placement (2,5-difluorophenyl) may optimize steric and electronic interactions compared to mono-fluorinated analogs .
  • Toxicity Profile: No direct toxicity data exist for the target compound.
  • Mechanistic Uncertainty : The indoline and oxalamide groups imply kinase or protease inhibition, but this remains unverified without experimental data.

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